molecular formula C17H14FN3O3S B15292287 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide

5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide

Cat. No.: B15292287
M. Wt: 359.4 g/mol
InChI Key: PGVXAHXCXKZZLY-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is a chemical compound known for its role as a potassium-competitive acid blocker. It is used primarily in the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its high potency and long-lasting effects compared to traditional proton pump inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide involves the inhibition of the gastric H,K-ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. By competitively inhibiting the binding of potassium ions to the enzyme, the compound effectively reduces the secretion of gastric acid . This inhibition is reversible and highly potent, making the compound effective for long-term acid suppression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide is unique due to its high potency and long duration of action compared to traditional PPIs. Its ability to rapidly reach effective concentrations and maintain acid suppression for extended periods makes it a valuable therapeutic agent .

Properties

Molecular Formula

C17H14FN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-N-methyl-1-pyridin-3-ylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C17H14FN3O3S/c1-19-17(22)12-9-16(14-6-2-3-7-15(14)18)21(11-12)25(23,24)13-5-4-8-20-10-13/h2-11H,1H3,(H,19,22)

InChI Key

PGVXAHXCXKZZLY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3

Origin of Product

United States

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